molecular formula C6H3ClN2 B100596 4-Chloropyridine-2-carbonitrile CAS No. 19235-89-3

4-Chloropyridine-2-carbonitrile

Cat. No. B100596
CAS RN: 19235-89-3
M. Wt: 138.55 g/mol
InChI Key: DYEZRXLVZMZHQT-UHFFFAOYSA-N
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Description

The compound 4-Chloropyridine-2-carbonitrile is a chlorinated pyridine derivative with a nitrile group attached to the pyridine ring. It is a versatile intermediate in the synthesis of various heterocyclic compounds, which are often of interest due to their potential pharmacological activities. The chloro and nitrile substituents on the pyridine ring make it a reactive intermediate for further chemical transformations .

Synthesis Analysis

The synthesis of chloropyridine carbonitriles involves multicomponent reactions, as demonstrated in the preparation of related compounds. For instance, 5-C substituted 2,4-diamino-5H-chromeno[2,3-b]pyridine-3-carbonitriles were synthesized from salicylaldehydes, 2-aminoprop-1-ene-1,1,3-tricarbonitrile, and 1,3-cyclohexanediones with yields ranging from 59 to 88% . Another example is the synthesis of 6-chloro-5-(trifluoroacetyl)pyridine-3-carbonitrile, which serves as a building block for trifluoromethylated N-heterocycles . These methods highlight the reactivity of the chloropyridine carbonitrile framework and its utility in constructing complex molecules.

Molecular Structure Analysis

The molecular structure of chloropyridine carbonitriles is characterized by spectroscopic methods such as IR, NMR, and X-ray diffraction. For example, the structure of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile was analyzed using X-ray analysis, revealing two independent molecules in the asymmetric unit with almost identical geometric parameters . Similarly, the structure of 6-(2,5-dichlorothiophen-3-yl)-2-methoxy-4-(4-methoxyphenyl)pyridine-3-carbonitrile was confirmed by X-ray single crystal analysis, showing the presence of intermolecular interactions that consolidate a three-dimensional network .

Chemical Reactions Analysis

Chloropyridine carbonitriles undergo various chemical reactions due to the presence of reactive sites. For instance, 2,6-diamino-4-methyl-3-pyridinecarbonitrile reacts with benzene-sulfonyl chloride to yield a tris-sulfonyl derivative . The reactivity of these compounds is further exemplified by the three-component condensation of pyridinium ylides, β-ketonitriles, and aldehydes, leading to the synthesis of dihydrofuran and pyran carbonitriles with divergent regioselectivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of chloropyridine carbonitriles are influenced by their substituents. For example, the absorption and fluorescence maxima of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile were observed at 290 nm and 480 nm, respectively, with solvent effects investigated on the emission spectra . The optical properties of various pyridine derivatives were also studied, showing the effects of substituents on the emission spectra . These properties are crucial for the potential application of these compounds in materials science and as fluorescent probes.

Scientific Research Applications

Synthesis and Structural Analysis

4-Chloropyridine-2-carbonitrile is a key compound in the synthesis and structural analysis of various pyridine derivatives. Studies have demonstrated its utility in creating novel compounds with diverse structures and properties. For instance, 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile has been synthesized from related pyridine derivatives and analyzed using X-ray, IR, NMR, and electronic spectroscopy (Jukić et al., 2010). Another study synthesized 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile, exhibiting significant structural differences compared to other pyridines (Tranfić et al., 2011).

Vibrational Properties

Investigations into the vibrational properties of cyanopyridine derivatives, including 2-chloro-4,6-dimethylpyridine-3-carbonitrile, have been conducted using Density Functional Theory (DFT). These studies offer insights into the molecular interactions and properties in different phases, crucial for understanding their potential applications (Márquez et al., 2015).

Antimicrobial and Anticancer Potential

Several pyridine derivatives, including those based on 4-chloropyridine-2-carbonitrile, have been explored for their antimicrobial and anticancer properties. For example, 4,6-bis(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile has been studied for its antibacterial activity, showing promising results (Sadeek et al., 2015).

Corrosion Inhibition

Pyrazolopyridine derivatives synthesized from 4-chloropyridine-2-carbonitrile have been evaluated as potential corrosion inhibitors. This application is particularly relevant in industrial settings, where corrosion of materials is a significant challenge (Dandia et al., 2013).

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has hazard statements H302-H315-H319-H332-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .

Future Directions

While specific future directions for 4-Chloropyridine-2-carbonitrile are not mentioned in the search results, the compound’s use in the preparation of chiral dialkylaminopyridines suggests potential applications in the field of chiral synthesis .

properties

IUPAC Name

4-chloropyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2/c7-5-1-2-9-6(3-5)4-8/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYEZRXLVZMZHQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60351222
Record name 4-chloropyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60351222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloropyridine-2-carbonitrile

CAS RN

19235-89-3
Record name 4-Chloro-2-cyanopyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19235-89-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-chloropyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60351222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-Chloro-2-pyridinecarboxamide (93.9 g, 0.6 moles) and TEA (125 mL, 0.9 moles) in EtOAc (500 mL) was cooled to 0.2° C. via an external chiller unit. TFAA (92 mL, 0.66 moles) was added via addition funnel over 40 min. The internal temperature rose to 10° C. during the addition. The temperature at the completion of the addition was 0.0° C. After addition, the chiller was turned off. After an additional 30 min, HPLC analysis showed 4.3% (LCAP) of the starting material. An additional 8.3 mL (0.06 moles) of TFAA was added. After stirring the reaction mixture for an additional 20 min, HPLC analysis indicated complete conversion. 10% Aqueous K2CO3 (w/v, 500 mL) was added. The internal temperature rose from 13.7 to 22.0° C. The mixture was transferred to a separatory funnel after stirring for 20 min. The layers were separated and the aqueous layer extracted with EtOAc (150 mL). The combined organic layers were washed with 10% aqueous citric acid (w/v, 300 mL), dried (Na2SO4), filtered, and concentrated. The crude product was dried in a vacuum oven at 50° C. for 16 h to afford 72.85 g (87%) of the title compound: 1H NMR (400 MHz, CDCl3) δ 8.6 (m, 1 H), 7.7 (m, 1 H), 7.5 (m, 1H); 13C NMR (100 MHz, CDCl3) δ 151.8, 145.3, 134.9, 128.7, 127.4, 116.1; HPLC>99% (LCAP).
Quantity
93.9 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
125 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
92 mL
Type
reactant
Reaction Step Two
Name
LCAP
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
8.3 mL
Type
reactant
Reaction Step Four
Name
Quantity
500 mL
Type
reactant
Reaction Step Five
Yield
87%

Synthesis routes and methods II

Procedure details

To a mixture of 4-chloropiridine-N-oxide (5.00 g, 38.6 mmol) and trimethylsilyl cyanide (4.84 g, 46.3 mmol) in dichloromethane (60 ml) cooled to 0° C. was added dropwise N,N-dimethylcarbamoyl chloride (3.8 ml, 40.5 mmol). The mixture was allowed to warm to ambient temperature and stirred for 16 h. The mixture was cooled to 0° C. and a 30% aqueous solution of K2CO3 (100 ml) was added. The crude product was extracted with dichloromethane (100 ml×2), the organic extracts dried (MgSO4) and evaporated to give 4-chloro-2-pyridinecarbonitrile (5.35 g, 100%). 1H-NMR (CDCl3) δ: 8.63 (1 H, d, J=4.8 Hz), 7.72 (1 H, d, J=2.6 Hz), 7.55 (1 H, dd, J=1.8, 5.1 Hz).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.84 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
3.8 mL
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a magnetically stirred solution of 9 grams (66 mm) of 2-cyano-4-hydroxymethylpyridine (Swan, et al. J. Chem. Soc., 3440 (1963)] contained in 300 mls of benzene is added 15.1 grams (72 mm) of phosphorous pentachloride. After stirring for 1/2 hour, ice and water are added followed by sodium bicarbonate. The organic layer is washed with water and evaporated. The residual oil is crystallized from petroleum ether., to yield 8.5 grams (83%) of 2-cyano-4-pyridyl chloride, m.p. - 55°-56°.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
15.1 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
300 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods IV

Procedure details

4-Chloropyridine N-oxide (7.53 g, 58.1 mmol) and N,N-dimethylcarbamoyl chloride (9.36 g, 87.0 mmol) were added to acetonitrile (200 ml), and trimethylsilyl cyanide (11.5 g, 116 mmol) was added dropwise thereto. The mixture was stirred at room temperature for 18 hrs. The reaction mixture was combined with ethyl acetate and water. The organic layer was successively washed with saturated aqueous sodium hydrogen carbonate solution and saturated brine and dried over magnesium sulfate. The solvent was evaporated, and the residue was subjected to a silica gel (200 g) column chromatography. The fractions eluted with n-hexane-ethyl acetate (3:1, v/v) were collected, concentrated to give the titled compound (8.05 g, 99%) as a pale yellow oil.
Quantity
7.53 g
Type
reactant
Reaction Step One
Quantity
9.36 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
11.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Chloropyridine-2-carbonitrile
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Reactant of Route 6
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Citations

For This Compound
8
Citations
MJ Montgomery, TJ O'Connor… - … Section E: Crystallographic …, 2015 - scripts.iucr.org
(IUCr) Crystal structures of 4-chloropyridine-2-carbonitrile and 6-chloropyridine-2-carbonitrile exhibit different intermolecular π-stacking, C—H⋯Nnitrile and C—H⋯Npyridine …
Number of citations: 6 scripts.iucr.org
J Cai, X Fradera, M van Zeeland, M Dempster… - Bioorganic & medicinal …, 2010 - Elsevier
… ester 12 or 13 with 6- or 4-chloropyridine-2-carbonitrile gives the desired final products. … Reagents and conditions: (a) 6- or 4-chloropyridine-2-carbonitrile, Pd 2 (DBA) 3 , K 3 PO 4 , (c-…
Number of citations: 28 www.sciencedirect.com
V Klimešová, M Svoboda, K Waisser… - Collection of …, 1999 - cccc.uochb.cas.cz
A series of 4-(benzylsulfanyl)pyridine-2-carbonitriles 2 and 4-(benzylsulfanyl)pyridine-2- carbothioamides 3 was synthesized and their antimycobacterial and antifungal activities were …
Number of citations: 30 cccc.uochb.cas.cz
V Klimešová, M Svoboda, K Waisser… - Archiv der …, 1996 - Wiley Online Library
… (22 mmol) in dry DMF (25 ml) was stirred at room temperature, a solution of sodium (0.5 g, 22 mmol) in dry MeOH (3 1111) was added and then 4-chloropyridine-2-carbonitrile 1 (20 …
Number of citations: 23 onlinelibrary.wiley.com
A Ghosh, A Pandey, A Sengupta, V Kathirvelu… - Inorganic …, 2023 - ACS Publications
… in the related structures 4-chloropyridine-2-carbonitrile (1.740 Å… to those found in 4-chloropyridine-2-carbonitrile (1.350 and … the 1.403 Å reported for 4-chloropyridine-2-carbonitrile. (28) …
Number of citations: 3 pubs.acs.org
G Chelucci, S Figus - Journal of Molecular Catalysis A: Chemical, 2014 - Elsevier
The pair NaBH 4 -TMEDA as hydride source and a palladium catalyst in THF prove to be an efficient system for the hydrodehalogenation of halogenated heterocycles with one or more …
Number of citations: 33 www.sciencedirect.com
M Bookwala, A Gumireddy, JA Aitken… - Journal of Chemical …, 2022 - Springer
Terfenadine, C 32 H 41 NO 2 , 1, contains an α,α-diphenyl-4-piperidinomethanol moiety, which is related to the H 1 -receptor blocking activity, facilitating its prior use as an antihistamine …
Number of citations: 3 link.springer.com
F Monnard - 2013 - edoc.unibas.ch
… First, commercially available 4-(tert-butylaminosulphonyl)benzeneboronic acid (63) was coupled to 4-chloropyridine-2-carbonitrile (64) by the Suzuki method, followed by two depro…
Number of citations: 1 edoc.unibas.ch

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